
Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
概要
説明
Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as BHPC and is a derivative of pyrrolidine. BHPC has been studied for its unique properties and mechanisms of action, which make it a promising candidate for use in research and experimentation.
科学的研究の応用
Cholinesterase Inhibition
Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study found that these compounds exhibited moderate inhibitory effects against AChE, with benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate being notably potent. Similarly, some derivatives showed anti-BChE activity comparable to rivastigmine, a standard drug in Alzheimer's therapy. Additionally, the selectivity of these compounds to individual cholinesterases was evaluated, and it was observed that certain compounds demonstrated greater selectivity to BChE. The cytotoxicity screening indicated insignificant toxicity in human monocytic leukemia THP-1 cell line. The study also included in silico characterization and comparative molecular surface analysis (CoMSA) to understand the structure-inhibitory potency relationship (Pizova et al., 2017).
Crystallography and Structural Analysis
The crystal structure of benzoic acid–pyrrolidin-1-ium-2-carboxylate was analyzed to understand its application in non-centrosymmetric co-crystallization. This structure exhibits chains of l-proline zwitterions capped by benzoic acid molecules, forming a hydrogen-bonded network. Such studies are essential in the field of crystallography and materials science, providing insights into molecular interactions and crystal formation (Chesna et al., 2017).
Synthesis of Complex Molecules
Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate has been utilized in the synthesis of complex molecules such as (±)-Streptopyrrolidine. This includes a key step of stereocontrolled reduction to yield diastereomers, demonstrating its utility in the synthesis of pharmacologically relevant compounds. The structural confirmation of the synthesized molecules is typically done using various analytical techniques like NMR, IR, and X-ray crystallography (Shaameri et al., 2013).
Synthesis of Conformationally Restricted Analogs
This compound is also used in the synthesis of conformationally restricted analogs of drugs, such as pregabalin. The process involves steps like alkylation, reduction, and oxidation, leading to the formation of structurally specific analogs. Such syntheses are crucial in the development of new drugs with improved efficacy and reduced side effects (Galeazzi et al., 2003).
作用機序
Target of Action
The primary targets of Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .
特性
IUPAC Name |
benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTNHGVCFWDNDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404434 | |
| Record name | benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
86954-05-4 | |
| Record name | benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

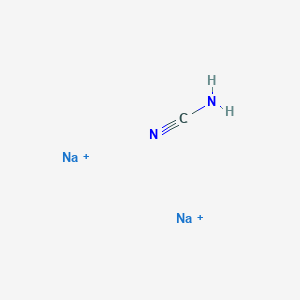
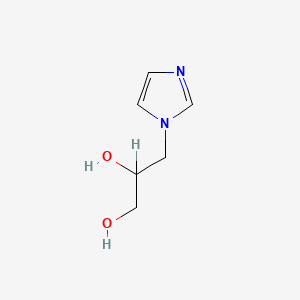
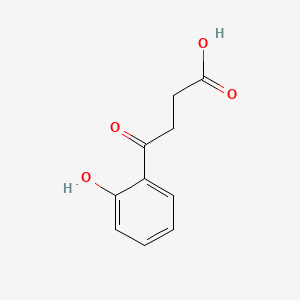
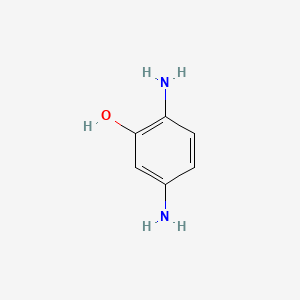

![[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1598327.png)
![Heptanal, 2-[(4-methylphenyl)methylene]-](/img/structure/B1598328.png)
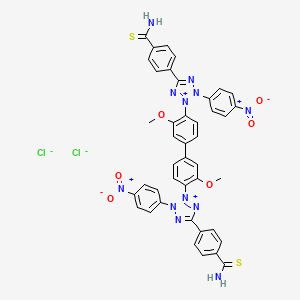
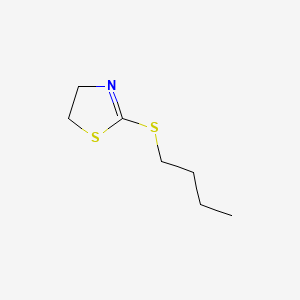
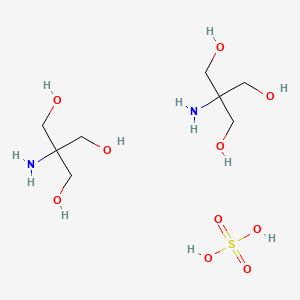
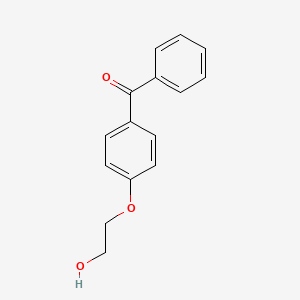
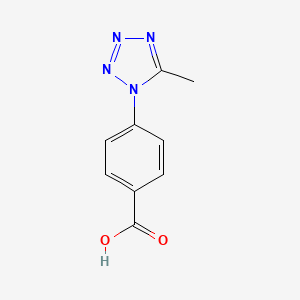
![2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1598340.png)
